molecular formula C14H20N2O3 B2641879 1-(3,4-dimethylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 2034304-68-0

1-(3,4-dimethylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2641879
CAS No.: 2034304-68-0
M. Wt: 264.325
InChI Key: HYCNALKQWZGFER-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves the reaction of 3,4-dimethylaniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to a biological response. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-3-(methyl)urea: Lacks the hydroxyoxolan group, leading to different chemical properties and applications.

    1-(3,4-dimethylphenyl)-3-[(3-hydroxypropyl)methyl]urea: Similar structure but with a different side chain, affecting its reactivity and biological activity.

Uniqueness

1-(3,4-dimethylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is unique due to the presence of both the 3,4-dimethylphenyl and 3-hydroxyoxolan-3-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-3-4-12(7-11(10)2)16-13(17)15-8-14(18)5-6-19-9-14/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCNALKQWZGFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2(CCOC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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